molecular formula C26H23BrN4OS B11051343 1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11051343
M. Wt: 519.5 g/mol
InChI Key: UJJPCECTSGSJCM-UHFFFAOYSA-N
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Description

1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The starting materials may include 5-bromo-2-pyridine, 5-methyl-2-thiophene, and 1H-pyrrole. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Halogen substitution reactions can introduce different substituents on the pyridine or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, 1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE may be explored as a lead compound for drug development. Its potential therapeutic applications could include treatments for infectious diseases, cancer, and neurological disorders.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique properties can make it a useful component in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects can result from binding to these targets and modulating their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE include other quinoline derivatives with different substituents. Examples include:

  • 1-(2-PYRIDYL)-7,7-DIMETHYL-4-(2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
  • 1-(5-CHLORO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Uniqueness

The uniqueness of 1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of substituents, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H23BrN4OS

Molecular Weight

519.5 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-pyrrol-1-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H23BrN4OS/c1-16-6-8-21(33-16)23-18(14-28)25(30-10-4-5-11-30)31(22-9-7-17(27)15-29-22)19-12-26(2,3)13-20(32)24(19)23/h4-11,15,23H,12-13H2,1-3H3

InChI Key

UJJPCECTSGSJCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=NC=C(C=C4)Br)N5C=CC=C5)C#N

Origin of Product

United States

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